N'-[(2-methylphenyl)carbonyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide
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Overview
Description
2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trifluoromethyl group, a pyrimidine ring, and a furan ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The furan ring is then attached, and the final step involves the formation of the benzohydrazide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, reaction monitoring, and purification of the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE
- 2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE
Uniqueness
The uniqueness of 2-METHYL-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17F3N4O3S |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
N'-(2-methylbenzoyl)-5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C20H17F3N4O3S/c1-11-5-3-4-6-14(11)17(28)26-27-18(29)15-8-7-13(30-15)10-31-19-24-12(2)9-16(25-19)20(21,22)23/h3-9H,10H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
GOHRUDYEKODUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C(F)(F)F)C |
Origin of Product |
United States |
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